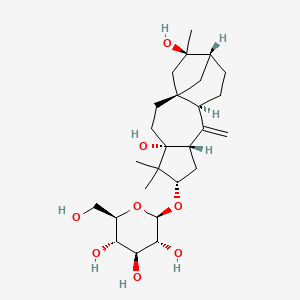
Pierisformoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pierisformoside B is a grayanoid diterpenoid compound isolated from the flowers of Pieris formosa, a plant belonging to the Ericaceae family . Grayanoids are known for their complex structures and diverse biological activities, including toxicity, analgesic, sedative, insecticidal, and antifeedant properties .
Preparation Methods
The preparation of Pierisformoside B involves extraction from the natural source, Pieris formosa. The compound is isolated using extensive 1D and 2D NMR spectroscopic data analyses
Chemical Reactions Analysis
Pierisformoside B, like other grayanoids, undergoes various chemical reactions. These include:
Oxidation: Common reagents for oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pierisformoside B has several scientific research applications:
Chemistry: It is used in the study of grayanoid diterpenoids’ structures and reactivity.
Medicine: Research into its potential analgesic and sedative effects is ongoing.
Industry: Its insecticidal properties are utilized in developing natural insecticides.
Mechanism of Action
The mechanism of action of Pierisformoside B involves modulating sodium channels in cell membranes. By binding to these channels, it increases the permeability of sodium ions and inhibits the inactivation of sodium channels. This leads to various physiological effects, including toxicity .
Comparison with Similar Compounds
Pierisformoside B is unique among grayanoids due to the absence of a hydroxyl group at C-6, which is unusual in natural grayanoids . Similar compounds include:
Grayanotoxin I: Known for its high toxicity and similar sodium channel modulating activity.
Pierisformosin A: Another grayanoid isolated from Pieris formosa with different structural features.
Properties
Molecular Formula |
C26H42O8 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,4R,6S,8S,10R,13R,14R)-4,14-dihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-13-15-6-5-14-10-25(15,12-24(14,4)31)7-8-26(32)16(13)9-18(23(26,2)3)34-22-21(30)20(29)19(28)17(11-27)33-22/h14-22,27-32H,1,5-12H2,2-4H3/t14-,15+,16+,17-,18+,19-,20+,21-,22+,24-,25+,26-/m1/s1 |
InChI Key |
KIKGYOSHZWMRMA-NABQZYENSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]23CC[C@]4([C@@H](C[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=C)[C@@H]2CC[C@@H]1C3)O)O |
Canonical SMILES |
CC1(C(CC2C1(CCC34CC(CCC3C2=C)C(C4)(C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


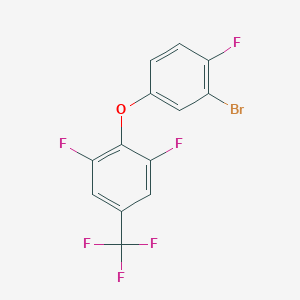
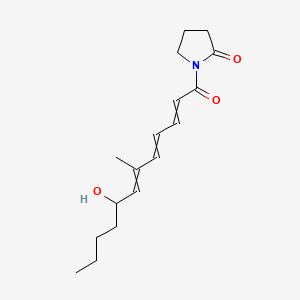
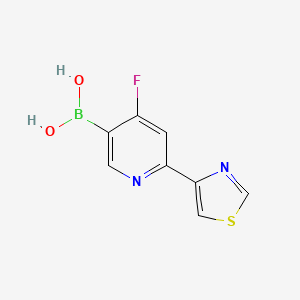

![4-(3,4-dichlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090827.png)
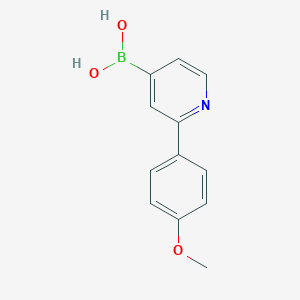
![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)
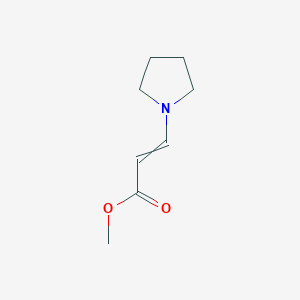
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)

